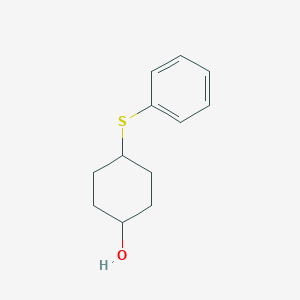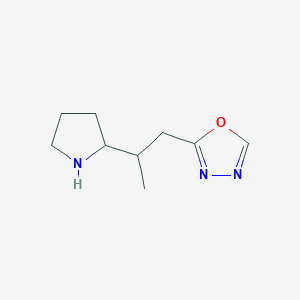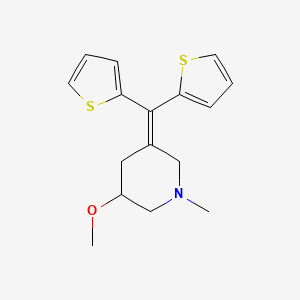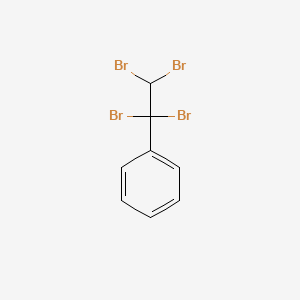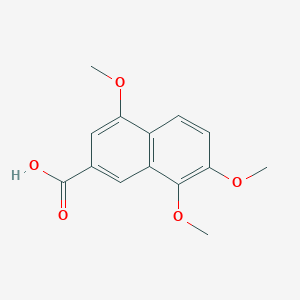
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is an organic compound with a molecular formula of C14H14O5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 7, and 8 positions. This step often involves the use of methanol and a catalyst such as sulfuric acid.
Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved through a Friedel-Crafts acylation reaction using carbon dioxide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large quantities of naphthalene are methoxylated using industrial reactors.
Efficient Carboxylation: The methoxylated product is then carboxylated using optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Produces quinones or carboxylated derivatives.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in the formation of new functionalized naphthalene derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, making it less versatile in certain chemical reactions.
4,7,8-Trimethoxynaphthalene: Lacks the carboxylic acid group, limiting its applications in carboxylation reactions.
Uniqueness
2-Naphthalenecarboxylic acid, 4,7,8-trimethoxy- is unique due to the presence of both methoxy and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research.
特性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC名 |
4,7,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-11-5-4-9-10(13(11)19-3)6-8(14(15)16)7-12(9)18-2/h4-7H,1-3H3,(H,15,16) |
InChIキー |
GDQRKKVFSWCOPX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C(=CC(=C2)C(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
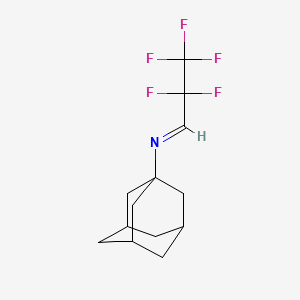

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
